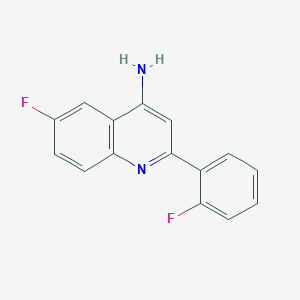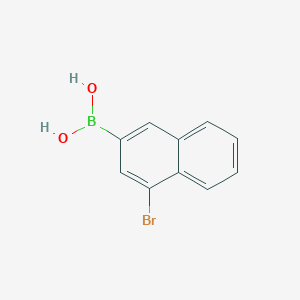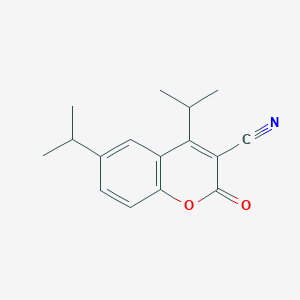
6-Bromo-3-fluoro-2-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-fluoro-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H3BrFNO3. It is a substituted benzaldehyde, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoro-2-nitrobenzaldehyde typically involves multi-step reactions. One common method includes the nitration of a bromofluorobenzene derivative, followed by formylation. The nitration step introduces the nitro group, while the formylation step adds the aldehyde group. The reaction conditions often involve the use of strong acids and bases, along with specific temperature controls to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-fluoro-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or organometallic reagents in the presence of a catalyst.
Major Products
Oxidation: 6-Bromo-3-fluoro-2-nitrobenzoic acid.
Reduction: 6-Bromo-3-fluoro-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-3-fluoro-2-nitrobenzaldehyde is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-fluoro-2-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-fluoro-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a nitro group.
6-Fluoro-2-hydroxy-3-nitrobenzaldehyde: Similar structure but with a hydroxy group instead of a bromine atom.
Uniqueness
6-Bromo-3-fluoro-2-nitrobenzaldehyde is unique due to the combination of bromine, fluorine, and nitro groups, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and research applications .
Propiedades
Fórmula molecular |
C7H3BrFNO3 |
|---|---|
Peso molecular |
248.01 g/mol |
Nombre IUPAC |
6-bromo-3-fluoro-2-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3BrFNO3/c8-5-1-2-6(9)7(10(12)13)4(5)3-11/h1-3H |
Clave InChI |
RIXFBLZCMDXVRE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)[N+](=O)[O-])C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-2-cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11861758.png)

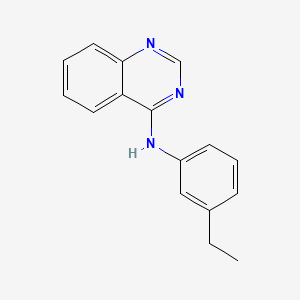
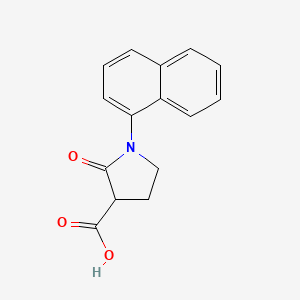
![[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea](/img/structure/B11861791.png)


